Introduction: The Strategic Importance of the Benzo[b]thiophene Scaffold
Introduction: The Strategic Importance of the Benzo[b]thiophene Scaffold
An In-Depth Technical Guide to Benzo[b]thiophene-5-sulfonyl chloride for Advanced Research
Benzo[b]thiophene-5-sulfonyl chloride is a highly reactive chemical intermediate identified by CAS Number 128852-05-1 .[1][2] This compound is not merely a reagent but a strategic building block in medicinal and materials chemistry. Its utility stems from the benzo[b]thiophene core, an aromatic heterocyclic scaffold that is recognized as a "privileged structure" in drug discovery.[1][3] This core is present in several FDA-approved drugs, including the osteoporosis treatment raloxifene, the antifungal sertaconazole, and the asthma medication zileuton, highlighting its vast therapeutic potential.[1]
Derivatives of benzo[b]thiophene exhibit a wide spectrum of biological activities, including anti-cancer, anti-microbial, anti-inflammatory, and anti-convulsant properties.[3] Benzo[b]thiophene-5-sulfonyl chloride serves as a critical tool for researchers, enabling the precise functionalization of the benzo[b]thiophene core at the 5-position. This allows for the systematic exploration of structure-activity relationships (SAR) essential for designing novel, potent, and less toxic therapeutic agents.[1][3]
This guide provides an in-depth overview of Benzo[b]thiophene-5-sulfonyl chloride, focusing on its chemical properties, core reactivity, and, most critically, the comprehensive safety and handling protocols required for its use in a research environment.
Physicochemical & Regulatory Identifiers
A clear understanding of the compound's fundamental properties is the first step in its safe and effective utilization.
| Property | Value | Source(s) |
| CAS Number | 128852-05-1 | [1][2] |
| Molecular Formula | C₈H₅ClO₂S₂ | [1][4] |
| Molecular Weight | 232.71 g/mol | [2][4] |
| Appearance | Light yellow to brown powder/crystal | [5] |
| UN Number | 3261 | [2][6] |
| Hazard Class | 8 (Corrosive) | [2][6] |
| Packing Group | III | [2] |
| Storage Conditions | Sealed in a dry environment, 2-8°C, under inert gas | [1][2][7] |
Core Reactivity: A Gateway to Novel Sulfonamides
The primary utility of Benzo[b]thiophene-5-sulfonyl chloride lies in its sulfonyl chloride group (-SO₂Cl), which is a highly reactive electrophile. This functional group is an excellent leaving group, making the sulfur atom susceptible to nucleophilic attack.
The cornerstone reaction for this reagent is its interaction with primary or secondary amines to form stable sulfonamide derivatives.[1] This reaction is fundamental in medicinal chemistry for rapidly generating libraries of diverse compounds to screen for biological activity.[1] The reaction proceeds via a nucleophilic substitution mechanism, typically in the presence of a non-nucleophilic base like pyridine or triethylamine to neutralize the hydrochloric acid byproduct.
Beyond amines, the reagent can also react with other nucleophiles, such as alcohols, to form sulfonate esters, further expanding its versatility as a synthetic building block.[1]
Caption: Key reaction pathway for Benzo[b]thiophene-5-sulfonyl chloride.
Comprehensive Safety & Handling Protocols
Sulfonyl chlorides as a class are hazardous materials, and Benzo[b]thiophene-5-sulfonyl chloride is no exception. It is corrosive, a lachrymator (induces tearing), and reacts violently with water.[7][8][9] Adherence to strict safety protocols is non-negotiable.
GHS Hazard Information
| Pictogram | Signal Word | Hazard Statement |
| Danger | H314: Causes severe skin burns and eye damage.[2] |
This compound is extremely destructive to the tissues of the mucous membranes, upper respiratory tract, eyes, and skin.[10][11] Inhalation can cause spasm, inflammation, edema of the larynx and bronchi, pneumonitis, and pulmonary edema.[9][10][11]
Personal Protective Equipment (PPE)
The causality behind PPE selection is to create an impermeable barrier between the researcher and the chemical, preventing any possible contact.
-
Hand Protection: Handle with gloves inspected prior to use. Use nitrile or butyl rubber gloves that satisfy the specifications of EU Directive 89/686/EEC and the standard EN 374.[12]
-
Eye Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US). A face shield should also be used.[12]
-
Skin and Body Protection: Wear fire/flame resistant and impervious clothing, such as a flame-retardant lab coat and chemical-resistant apron.[12]
-
Respiratory Protection: All work must be conducted in a certified chemical fume hood.[7] If exposure limits are exceeded, a full-face respirator with an appropriate cartridge is necessary.[12]
Step-by-Step Handling & Storage Protocol
-
Work Area Preparation: Ensure the chemical fume hood is operational and the work area is clear of incompatible materials, especially water, bases, and alcohols.[8] Keep an appropriate spill kit readily accessible.
-
Inert Atmosphere Handling: Due to its moisture sensitivity, handle the compound under an inert atmosphere (e.g., nitrogen or argon) whenever possible, especially for long-term storage or reactions requiring anhydrous conditions.[7]
-
Weighing and Dispensing: Conduct all weighing and transfers within the fume hood. Use tools (spatulas, etc.) that are clean and completely dry.
-
Reaction Quenching: Be aware that reactions involving sulfonyl chlorides can be exothermic. After the reaction is complete, the quenching process (e.g., adding water or an aqueous solution) should be done slowly and cautiously in an ice bath to manage heat generation and the release of HCl gas.
-
Storage: Keep the container tightly closed in a dry, cool (2-8°C), and well-ventilated place.[8][12] The storage area should be a designated corrosives cabinet, away from incompatible materials.[8]
Caption: Standard laboratory workflow for handling hazardous reagents.
Spill & Emergency Procedures
-
Spill Management:
-
Evacuate non-essential personnel from the area.[9]
-
Wearing full PPE, cover the spill with a dry, inert absorbent material such as sand, vermiculite, or dry lime/soda ash.[9] DO NOT USE WATER or combustible materials like paper towels.[9]
-
Carefully sweep or scoop the absorbed material into a suitable, labeled, closed container for disposal.[6][8]
-
Ventilate the area and wash the spill site after material pickup is complete.[9]
-
-
First Aid Measures:
-
Inhalation: Move the person to fresh air immediately. Call a physician.[10]
-
Skin Contact: Take off immediately all contaminated clothing. Rinse skin with copious amounts of water/shower for at least 15 minutes. Call a physician immediately.[10]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Immediately call an ophthalmologist.[10]
-
Ingestion: Do NOT induce vomiting. Make the victim drink water (two glasses at most). Call a physician immediately.[6][10]
-
Waste Disposal
Waste material must be disposed of in accordance with national and local regulations.[10][11] Chemical waste generators must classify the waste as hazardous.[6] Do not mix with other waste.[11] Uncleaned containers should be handled as the product itself.[11] Typically, this involves placing the material in a labeled, sealed container for pickup by a licensed hazardous waste disposal company.
Conclusion
Benzo[b]thiophene-5-sulfonyl chloride is a powerful reagent for drug discovery and materials science, providing a direct route to a class of compounds with proven biological significance. Its high reactivity, however, necessitates a profound respect for safety protocols. By understanding its chemical properties and adhering to the detailed handling, storage, and emergency procedures outlined in this guide, researchers can safely harness its synthetic potential to drive innovation.
References
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SDFine. (n.d.). Sulphuryl Chloride Safety Data Sheet. Retrieved from [Link]
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New Jersey Department of Health. (n.d.). Benzene Sulfonyl Chloride Hazard Summary. Retrieved from [Link]
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IntechOpen. (2024). Synthesis, Properties, and Biological Applications of Benzothiophene. Retrieved from [Link]
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International Journal of Pharmaceutical Sciences Review and Research. (2019). Synthesis and Evaluation of Antibacterial Activity of -4,5- Substituted thiophene - Sulphonamide Derivatives. Retrieved from [Link]
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PubMed. (2017). An overview of benzo[b]thiophene-based medicinal chemistry. Retrieved from [Link]
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AA Blocks. (n.d.). 685129-19-5 | Benzo[b]thiophene-6-sulfonyl chloride. Retrieved from [Link]
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Wikipedia. (n.d.). Benzothiophene. Retrieved from [Link]
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Loba Chemie. (n.d.). 98-09-9 CAS | Benzenesulphonyl Chloride. Retrieved from [Link]
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